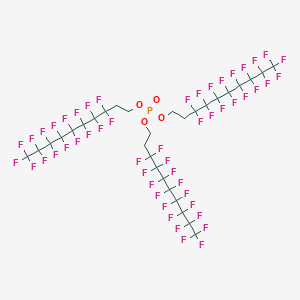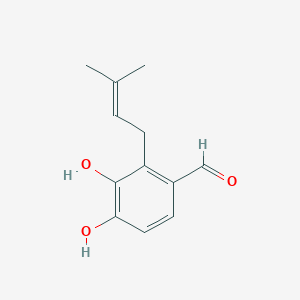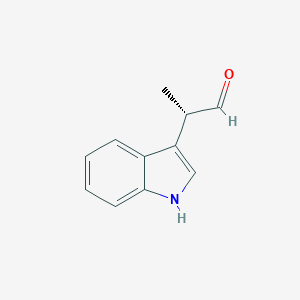
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol, also known as Tinuvin 326, is a UV absorber that is widely used in the plastics, coatings, and polymer industries. It is a highly effective stabilizer that protects materials from UV radiation, which can cause degradation and discoloration.
Mecanismo De Acción
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from reaching the material being protected, which in turn prevents degradation and discoloration. The molecule contains a triazole ring that is responsible for the UV absorption properties, as well as a phenolic group that contributes to the stabilizing properties.
Biochemical and Physiological Effects:
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, and it has a low potential for environmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in lab experiments is its effectiveness as a stabilizer. It can protect materials from degradation caused by exposure to UV radiation, which is a common problem in many types of experiments. However, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 can also interfere with certain types of assays, such as those that rely on UV absorption or fluorescence. In addition, the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 may introduce unwanted variability into experiments, as the amount of stabilizer needed can vary depending on the specific conditions of the experiment.
Direcciones Futuras
There are several potential future directions for research on 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326. One area of interest is the development of new and more effective UV absorbers and stabilizers. Another area of interest is the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the environmental impact of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326, particularly in terms of its potential toxicity to aquatic organisms.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 involves a multistep process starting with the reaction of 2-tert-butyl-4-methylphenol with 5-chloro-1,3-benzotriazole in the presence of a base. This intermediate product is then reacted with tert-butyl acrylate to form the final product. The synthesis method is well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been extensively studied for its UV absorption properties and its effectiveness as a stabilizer. It is commonly used in the plastics industry to protect materials from degradation caused by exposure to sunlight. It is also used in the coatings industry to protect paints and varnishes from fading and discoloration. In addition, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Propiedades
Número CAS |
139724-05-3 |
|---|---|
Nombre del producto |
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol |
Fórmula molecular |
C17H20ClN3O |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
2-tert-butyl-6-(5-chloro-1,3-dihydrobenzotriazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C17H20ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,19-20,22H,1-4H3 |
Clave InChI |
VPALCMIVSUMODA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
Sinónimos |
2-TERT-BUTYL-6-(5-CHLORO-1,3-DIHYDRO-BENZOTRIAZOL-2-YL)-4-METHYL-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)



![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)

![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)